molecular formula C17H15FN2O2 B2902210 3-fluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 941933-71-7

3-fluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No. B2902210
CAS RN: 941933-71-7
M. Wt: 298.317
InChI Key: UBVZPZXETIMWFP-UHFFFAOYSA-N
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Description

“3-fluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is a fluorinated derivative of sigma-1 receptor modulator E1R . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of this compound involves the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, resulting in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . The catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group, leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one . This is an intermediate in the synthesis of the fluorinated E1R structural derivative .


Molecular Structure Analysis

The molecular structure of similar compounds shows that the two benzene rings are inclined to one another . This inclination varies depending on the specific compound . In the crystals of all three compounds, N-H⋯O hydrogen bonds link the molecules to form chains .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include ozonation and catalytic hydrogenation . Ozonation results in the transformation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . Catalytic hydrogenation of its O-Boc-protected derivative leads to the reduction of the double bond in combination with elimination of the hydroxy group .

Scientific Research Applications

Anti-Inflammatory Agents

Fluorinated pyrrole derivatives, such as 3-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide , have been identified as potent anti-inflammatory agents . Their structure allows them to interfere with the body’s inflammatory pathways, potentially reducing inflammation in conditions like arthritis and other chronic inflammatory diseases.

GnRH Receptor Antagonists

These compounds have shown promise as stable GnRH (Gonadotropin-Releasing Hormone) receptor antagonists . This application is particularly relevant in the treatment of hormone-dependent conditions, such as certain types of cancers that respond to hormonal therapy.

HCV NS5B Polymerase Inhibitors

The compound’s derivatives are being explored as inhibitors of the HCV NS5B polymerase . This enzyme is crucial for the replication of the Hepatitis C virus, and its inhibition could lead to effective treatments for the disease.

Angiotensin II Receptor Antagonists

As Angiotensin II receptor antagonists, these molecules could be used in the therapy for treating hypertension . By blocking the action of Angiotensin II, a substance that narrows blood vessels, they help to lower blood pressure and reduce the strain on the heart.

Antibacterial and Antioxidant Activities

Benzamide compounds, including our compound of interest, have been synthesized and shown to exhibit significant antibacterial and antioxidant activities . These properties make them valuable in the development of new drugs that can combat bacterial infections and oxidative stress-related diseases.

Drug Discovery and Material Science

The versatility of 3-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide extends to drug discovery and material science applications. Its chemical structure allows it to be used in the synthesis of various compounds with potential therapeutic effects or in the creation of new materials with unique properties.

Future Directions

The introduction of fluorine atoms has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability directly linked with numerous positive pharmacological properties of potential and established drugs . This suggests that the study and development of fluorinated compounds like “3-fluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” could be a promising direction for future research.

properties

IUPAC Name

3-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c18-13-5-1-4-12(10-13)17(22)19-14-6-2-7-15(11-14)20-9-3-8-16(20)21/h1-2,4-7,10-11H,3,8-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVZPZXETIMWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

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